1-(prop-2-en-1-yl)-3-propylurea

Description

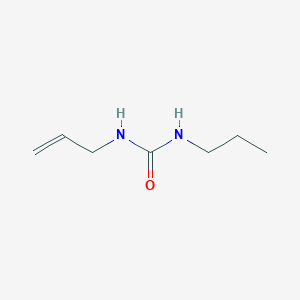

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enyl-3-propylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-3-5-8-7(10)9-6-4-2/h3H,1,4-6H2,2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWZIIHZLGKQDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigation of Reaction Mechanisms Involving 1 Prop 2 En 1 Yl 3 Propylurea and Analogous Urea Systems

Mechanistic Pathways of Urea (B33335) Bond Formation

The formation of the urea bond is a cornerstone of organic chemistry, with several established methods for creating both symmetrical and unsymmetrical ureas. A common and straightforward approach involves the reaction of an amine with an isocyanate. commonorganicchemistry.com This reaction is typically performed in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature and does not require a base. commonorganicchemistry.com For the synthesis of an unsymmetrical urea such as 1-(prop-2-en-1-yl)-3-propylurea, this would involve the condensation of an isocyanate with an amine. wikipedia.org

Another method for urea synthesis is the reaction of amines with carbamates. Isopropenyl carbamates are particularly useful as they react irreversibly. commonorganicchemistry.com While phenyl carbamates are also used, their reactions are more susceptible to reversibility and the formation of side products. commonorganicchemistry.com Reagents like carbonyldiimidazole (CDI) and triphosgene (B27547) serve as alternatives to the highly toxic phosgene (B1210022). commonorganicchemistry.com With these reagents, the order of addition is crucial to prevent the formation of symmetrical urea byproducts. commonorganicchemistry.com

The Curtius rearrangement offers a pathway to ureas starting from a carboxylic acid instead of an amine. commonorganicchemistry.com Furthermore, primary amides can be converted to N-substituted ureas through a Hofmann rearrangement to an isocyanate intermediate, which is then trapped by an amine. organic-chemistry.org In some cases, urea itself can be used as a carbonyl source in reactions with alcohols to form carbamates, which can then be converted to N-substituted ureas. organic-chemistry.org

The table below summarizes common methods for urea bond formation.

| Method | Reactants | Key Features |

| Amine + Isocyanate | Amine, Isocyanate | Simple, no base required, suitable for unsymmetrical ureas. commonorganicchemistry.comwikipedia.org |

| Amine + Carbamate (B1207046) | Amine, Carbamate (e.g., isopropenyl carbamate) | Irreversible reaction with isopropenyl carbamates. commonorganicchemistry.com |

| Phosgene Alternatives | Amine, CDI or Triphosgene | Avoids the use of highly toxic phosgene. commonorganicchemistry.com |

| Curtius Rearrangement | Carboxylic Acid | Forms an isocyanate intermediate. commonorganicchemistry.com |

| Hofmann Rearrangement | Primary Amide, Amine | In situ generation of isocyanate. organic-chemistry.org |

| From Urea | Alcohol, Urea | Urea acts as a carbonyl source. organic-chemistry.org |

Intramolecular Cyclization Processes

The presence of an unsaturated group, such as the prop-2-en-1-yl (allyl) group in this compound, allows for intramolecular cyclization reactions, leading to the formation of various heterocyclic compounds. These processes are of significant interest for the synthesis of biologically active molecules.

Base-Catalyzed Hydroamidation of Unsaturated Ureas

A significant reaction pathway for unsaturated ureas is base-catalyzed intramolecular hydroamidation. For instance, propargylic ureas, which are analogous to the allylic system in this compound, can undergo cyclization to form highly substituted imidazolidin-2-ones and imidazol-2-ones. acs.orgnih.govorganic-chemistry.org This transformation is efficiently catalyzed by organocatalysts, with phosphazene bases like BEMP showing high activity. acs.orgnih.govorganic-chemistry.org These reactions exhibit excellent chemo- and regioselectivity, favoring the formation of five-membered cyclic ureas under mild, ambient conditions and with remarkably short reaction times. acs.orgnih.govorganic-chemistry.org

The scope of this reaction is broad, tolerating various substituents on the urea nitrogen and the alkyne. acs.org For example, propargylic ureas with internal triple bonds readily form the corresponding imidazolidin-2-ones in high yields. acs.org This methodology provides a step-economical route to these important heterocyclic scaffolds, even allowing for one-pot synthesis from propargyl amines and isocyanates. acs.org

Identification of Key Intermediates

Mechanistic studies, supported by Density Functional Theory (DFT) calculations, have shed light on the intermediates involved in these cyclization reactions. acs.orgnih.govresearchgate.net In the base-catalyzed hydroamidation of propargylic ureas leading to imidazol-2-ones, a key mechanistic step is the base-mediated isomerization of the starting urea to an allenamide intermediate. acs.orgnih.govresearchgate.net This intermediate then undergoes cyclization to form the final product. The identification of such intermediates is crucial for understanding the reaction pathway and for optimizing reaction conditions to achieve desired products.

In acid-catalyzed cyclizations of (2,2-diethoxyethyl)ureas, an iminium cation is proposed as a key intermediate. This cation is formed after the initial intramolecular cyclization and subsequent elimination of a methanol (B129727) molecule. mdpi.com The regioselectivity of the subsequent reaction with a nucleophile is then determined by the stability of the transition states leading to different products. mdpi.com

Radical Reaction Pathways in Urea Chemistry

Radical reactions provide alternative pathways for the transformation of urea derivatives. The generation of radical anions from urea carbonyls through reductive electron transfer can be exploited for carbon-carbon bond formation. researchgate.net These radical cyclizations can lead to the synthesis of complex nitrogen heterocycles. researchgate.net Interestingly, the choice of the proton source in these reactions can act as a chemoselective switch, allowing for the formation of different heterocyclic scaffolds from the same starting material. researchgate.net

Furthermore, radical cyclization cascades involving urea radical anions have been shown to produce unusual spirocyclic aminal architectures. researchgate.net Computational studies have been employed to investigate the selectivity of these radical processes. researchgate.net Another approach involves the use of transition-metal hydrogen atom transfer (TM-HAT) in combination with radical-polar crossover (RPC) to synthesize cyclic ureas from alkenyl isoureas. acs.org This method has been successful in preparing not only five-membered rings but also six- to eight-membered ring products. acs.org

Influence of Catalysis on Reaction Stereochemistry and Regioselectivity

Catalysis plays a pivotal role in controlling the stereochemistry and regioselectivity of reactions involving urea systems. In the base-catalyzed intramolecular hydroamidation of propargylic ureas, the choice of catalyst can significantly influence the reaction's efficiency and selectivity. acs.orgnih.gov For example, the phosphazene base BEMP has been identified as a highly active and selective organocatalyst for the synthesis of five-membered cyclic ureas. acs.orgnih.govorganic-chemistry.org

In asymmetric catalysis, chiral urea compounds have been developed as catalysts for reactions like the hetero-Michael addition, leading to asymmetric induction. nih.gov The well-defined conformation of N,N'-diarylureas can also be used to relay stereochemical information over long distances, influencing the diastereoselectivity in the formation of new stereogenic centers. nih.gov

The regioselectivity of hydroamination reactions of unsaturated compounds, which is a related transformation, is a significant challenge, especially for internal alkenes or alkynes. acs.org The development of catalysts that can control the regioselectivity of such additions is an active area of research. researchgate.net In the acid-catalyzed cyclization of ureas, the amount of acid used can impact the regioselectivity of the final product. mdpi.com

The table below highlights the influence of different catalysts on urea reactions.

| Catalyst Type | Reaction | Influence |

| Phosphazene Base (BEMP) | Intramolecular Hydroamidation of Propargylic Ureas | High activity and regioselectivity for 5-membered rings. acs.orgnih.govorganic-chemistry.org |

| Chiral Urea Compounds | Hetero-Michael Addition | Asymmetric induction. nih.gov |

| N,N'-Diarylureas | Diastereoselective Reactions | Remote stereocontrol. nih.gov |

| Acid Catalysts | Cyclization of Ureas | Can influence regioselectivity. mdpi.com |

Solvent Effects on Reaction Kinetics and Mechanisms

The solvent in which a reaction is carried out can have a profound effect on its kinetics and mechanism. chemrxiv.org Depending on the solvent, reaction rates can vary by orders of magnitude, which can alter the predominant reaction pathways and product distributions. chemrxiv.org For instance, in the base-catalyzed hydroamidation of propargylic ureas, acetonitrile (B52724) (MeCN) was found to be crucial for an efficient reaction. researchgate.net

In the context of urea hydrolysis, the concentration of water in the reaction medium can influence the reaction rate. mdpi.com In mixtures of organic solvents and water, the equilibrium between dimeric and monomeric forms of a copper complex catalyst was found to be solvent-dependent, which in turn affected the rate of urea hydrolysis. mdpi.com The dissociation of inactive dimeric structures into active monomeric ones was more pronounced with increasing water concentration. mdpi.com This effect was attributed to the preferential solvation shell formed by the organic solvents. mdpi.com

The study of kinetic solvent effects is complex, as they depend on both the nature of the solvent and the type of reaction. chemrxiv.org However, understanding these effects is essential for optimizing reaction conditions and can aid in the design of solvents to favor a specific reaction pathway or product. chemrxiv.org

Theoretical and Computational Studies of 1 Prop 2 En 1 Yl 3 Propylurea and Analogous Systems

Quantum Chemical Calculations (QM)

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of molecules. For 1-(prop-2-en-1-yl)-3-propylurea, these methods can predict its geometry, stability, and spectroscopic characteristics with high accuracy.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of urea (B33335) derivatives. By applying functionals like B3LYP with basis sets such as 6-311++G(d,p), the molecular structure of this compound can be optimized to its lowest energy conformation. nih.gov These calculations typically reveal a non-planar geometry around the nitrogen atoms, a common feature in urea compounds. researchgate.net

The optimization process yields critical data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional shape. For analogous systems, DFT calculations have been used to determine various quantum chemical parameters that provide insights into the molecule's reactivity and stability. physchemres.org

Table 1: Calculated Quantum Chemical Parameters for Analogous Quinazoline (B50416) Derivatives

| Parameter | APQ | AAQ | AYQ |

|---|---|---|---|

| EHOMO (eV) | -6.251 | -6.304 | -6.494 |

| ELUMO (eV) | -1.334 | -1.341 | -1.495 |

| Energy gap (ΔE) (eV) | 4.917 | 4.963 | 4.999 |

| Dipole moment (μ) (Debye) | 1.565 | 1.678 | 2.296 |

| Hardness (η) | 2.458 | 2.481 | 2.499 |

| Softness (σ) | 0.406 | 0.403 | 0.400 |

| Absolute electronegativity (χ) | 3.792 | 3.822 | 3.994 |

| Fractions for electron transferred (ΔN) | 0.651 | 0.643 | 0.601 |

| Ionization potential (I) | 6.251 | 6.304 | 6.494 |

| Total Energy (TE) (Hartree) | -1041.511 | -1039.314 | -1038.169 |

This table, based on data for analogous quinazoline derivatives, illustrates the types of quantum chemical parameters that can be calculated using DFT. physchemres.org

Prediction of Spectroscopic Parameters and Vibrational Modes

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. For urea and its derivatives, DFT calculations can predict the frequencies and intensities of vibrational modes. researchgate.net The vibrational spectrum of this compound would be characterized by specific modes corresponding to the C=O stretching, N-H stretching and bending, and the vibrations of the propyl and prop-2-en-1-yl groups.

In deuterated urea, the decoupling of the C=O stretch vibration from the ND2 bending vibration simplifies spectral interpretation. nih.gov Similar isotopic substitution studies, in silico, on this compound could aid in the precise assignment of its vibrational bands. The calculated spectra are often in good agreement with experimental data, though sometimes scaling factors are applied to improve the match. researchgate.net

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are excellent for single molecules or small clusters, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are employed to study larger systems and their dynamic behavior over time. nih.gov For this compound, MD simulations can model its behavior in different environments, such as in solution or in the solid state.

MD simulations on urea-water mixtures have shown that urea can alter the hydrogen bond network of water and slow down its rotational dynamics. nih.gov Similar effects would be expected for aqueous solutions of this compound. These simulations can also provide insights into the aggregation and self-assembly of urea derivatives, which are driven by intermolecular forces. pnas.org Furthermore, MD simulations have been instrumental in understanding the thermal denaturation of proteins by urea, a process involving both direct and indirect mechanisms. nih.gov

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation barriers. For urea and its derivatives, theoretical studies have explored various reactions, including pyrolysis, hydrogenation, and reactions with other small molecules. researchgate.netresearchgate.net

For instance, DFT calculations have been used to study the reaction of urea with methylamine, revealing a stepwise mechanism with a significant activation barrier in the absence of a catalyst. researchgate.net The synthesis of this compound from propyl isocyanate and allylamine (B125299) could be modeled computationally to understand the reaction pathway and identify the transition state structure. Such studies provide a molecular-level picture of the reaction dynamics and can help in optimizing reaction conditions.

In Silico Modeling of Molecular Interactions (e.g., Hydrogen Bonding Networks in Urea Architectures)

The ability of the urea moiety to act as both a hydrogen bond donor (N-H groups) and acceptor (C=O group) is central to its chemical and biological functions. nih.gov Computational modeling is extensively used to study the hydrogen bonding networks in urea-containing systems. researchgate.net

In this compound, the two N-H protons and the carbonyl oxygen can participate in the formation of intricate hydrogen-bonded structures, both with itself (self-association) and with other molecules. mdpi.com DFT calculations can quantify the strength of these hydrogen bonds. researchgate.net Studies on similar systems, like formamide-urea complexes, have shown that hydrogen bonding and charge transfer are the key interactions governing the formation of molecular complexes. researchgate.net Understanding these interactions is crucial for predicting the supramolecular chemistry of this compound and its potential applications in materials science and crystal engineering.

Synthesis and Characterization of Structural Analogues and Derivatives of 1 Prop 2 En 1 Yl 3 Propylurea

Exploration of Alkyl and Alkenyl Chain Variations

Another approach involves the use of isocyanates, which can be generated in situ from primary amines and carbon dioxide. acs.orgacs.org This method allows for the synthesis of a library of unsymmetrical ureas by reacting the generated isocyanate with various primary and secondary amines. acs.org For example, a microwave-assisted, one-pot, two-step procedure has been developed for the synthesis of N,N'-disubstituted urea (B33335) derivatives from alkyl halides and primary or secondary amines. beilstein-journals.org This method utilizes a Staudinger–aza-Wittig reaction in the presence of polymer-bound diphenylphosphine (B32561) and carbon dioxide, affording the final products in high yields. beilstein-journals.org

The following table summarizes the yields of various unsymmetrical ureas synthesized through different methods:

| Amine 1 | Amine 2/Isocyanate | Method | Yield (%) |

| Isopropylamine | Benzamide/PhI(OAc)₂ | Coupling | 68 |

| Propylamine (B44156) | Benzamide/PhI(OAc)₂ | Coupling | 58 |

| Butylamine | Benzamide/PhI(OAc)₂ | Coupling | 62 |

| 2-Phenylethylamine | Benzamide/PhI(OAc)₂ | Coupling | 50 |

| Dipropylamine | Phenyl isocyanate | Sulfur-assisted carbonylation | 90 |

Design and Synthesis of Cyclic Urea Derivatives (e.g., Imidazolidin-2-ones, Imidazol-2-ones)

The synthesis of cyclic urea derivatives, such as imidazolidin-2-ones and imidazol-2-ones, represents a significant area of research. These heterocyclic compounds are of interest due to their presence in various biologically active molecules. acs.org

Imidazolidin-2-ones:

Traditional routes to imidazolidin-2-ones often involve the carbonylation of diamines, which may require harsh reaction conditions and toxic reagents. acs.orgresearchgate.net More recent and sustainable methods have been developed. One such method is the acid-catalyzed reaction of N-(2,2-dialkoxyethyl)ureas with C-nucleophiles, which provides good to high yields of 4-substituted imidazolidin-2-ones. nih.gov This reaction proceeds through the formation of an iminium cation intermediate. nih.gov

Another approach involves the intramolecular hydroamidation of propargylic ureas. acs.orgresearchgate.net An organo-catalyzed synthesis using the phosphazene base BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) has been shown to be highly efficient, affording imidazolidin-2-ones in excellent yields and with short reaction times. acs.orgresearchgate.net This method is chemoselective and regioselective for the formation of the five-membered ring. acs.orgresearchgate.net Palladium-catalyzed carboamination of allylureas is another strategy to produce imidazolidin-2-one derivatives. mdpi.com

Imidazol-2-ones:

The synthesis of imidazol-2-ones can also be achieved through the intramolecular hydroamidation of propargylic ureas. acs.orgresearchgate.net Under base-mediated conditions, an isomerization to an allenamide intermediate is proposed to be a key step in the formation of imidazol-2-ones. researchgate.net Transition-metal-free methods, such as using a base to mediate the hydroamination of propargylamine (B41283) with isothiocyanates, have been developed for the atom-economical and regioselective synthesis of imidazole-2-thiones, which are precursors to imidazol-2-ones. organic-chemistry.org

The following table provides examples of synthesized cyclic urea derivatives:

| Starting Material | Reagent/Catalyst | Product |

| N-(2,2-diethoxyethyl)urea | C-nucleophile/TFA | 4-substituted imidazolidin-2-one |

| Propargylic ureas | BEMP (phosphazene base) | Imidazolidin-2-one |

| Propargylic ureas | Base | Imidazol-2-one |

| Allylureas | Pd catalyst | Imidazolidin-2-one derivative |

| Propargylamine | Isothiocyanate/Base | Imidazole-2-thione |

Urea-Functionalized Organosilicon Compounds

The incorporation of urea functionalities into organosilicon compounds has led to the development of novel materials with interesting properties and potential applications in areas such as catalysis and sensing.

Synthesis and Structural Characterization of Silane- and Silatrane-Urea Adducts

Urea-functionalized silanes and silatranes can be synthesized through various methods. A common approach involves the reaction of aminosilanes or aminosilatranes with isocyanates. For instance, unsymmetrically substituted urea-functionalized silatranes have been prepared by the nucleophilic attack of amines on 3-isocyanatopropylsilatrane. arabjchem.org This reaction proceeds without a catalyst and results in good yields. arabjchem.org The structures of these compounds have been confirmed by elemental analysis, IR, multinuclear NMR, and mass spectrometry, with single-crystal X-ray crystallography providing definitive structural elucidation for some derivatives. arabjchem.org

Another method involves the reaction of an amino-functionalized silane (B1218182) with urea in the absence of a solvent. This direct reaction, carried out at elevated temperatures under a nitrogen flow, produces ureido silane coupling agents with high purity. google.com The synthesis of N-(silatranylmethyl)ureas has also been achieved by reacting N-isopropyl-N′,N′-diorganyl-N-[(triethoxysilyl)-methyl]ureas with triethanolamine. researchgate.net

The aza-Michael reaction of 3-aminopropyltriethoxysilane (B1664141) and 3-aminopropylsilatrane with various acrylates provides another route to functionalized silane and silatrane (B128906) derivatives. mdpi.comnih.gov These reactions can yield both mono- and diadducts, depending on the reaction conditions. mdpi.comnih.gov

The structural characterization of these compounds often reveals a distorted trigonal bipyramidal geometry around the silicon atom in silatranes, with a transannular bond between the silicon and nitrogen atoms. researchgate.net

Incorporation of Urea Moieties into Periodic Mesoporous Organosilica (PMO) Materials

Periodic Mesoporous Organosilicas (PMOs) are a class of hybrid materials that contain organic groups integrated within the silica (B1680970) framework. wikipedia.org The incorporation of urea moieties into PMOs can impart specific functionalities to the material. These materials are typically synthesized through the co-condensation of a bridged organosilane precursor, containing the urea group, with a silica source in the presence of a surfactant template. rsc.org

Urea-functionalized PMOs have potential applications in catalysis, adsorption, and sensing. wikipedia.org The urea groups can act as binding sites for specific molecules or ions. For example, PMOs functionalized with urea groups can be used for the removal of heavy metals from water.

One synthetic strategy involves the preparation of monodisperse, spherical PMO particles with a core-shell structure. nih.gov This can be achieved through a one-pot, two-stage synthesis where a solid, non-porous silica core is first formed, followed by the growth of a mesoporous PMO shell. nih.gov The thickness of the shell and the pore size can be controlled by adjusting the synthesis conditions. nih.gov

Unsymmetrical Urea Scaffolds with Diverse Peripheral Substitutions

The synthesis of unsymmetrical ureas with diverse peripheral substitutions offers a versatile platform for creating molecules with tailored properties. Several methods have been developed to achieve this, often focusing on mild and efficient reaction conditions.

One effective method is the sulfur-assisted carbonylation of secondary amines and aromatic amines with carbon monoxide and oxygen at room temperature and ambient pressure. organic-chemistry.org This approach provides N,N-dialkyl-N′-arylureas in very good yields and demonstrates good tolerance for different substituents. organic-chemistry.org

Another metal-free approach involves the coupling of amides and amines using a hypervalent iodine reagent, such as PhI(OAc)₂, as a mediator. mdpi.com This method avoids the need for metal catalysts and high temperatures, and it exhibits a broad substrate scope, accommodating various primary and secondary amines and primary benzamides. mdpi.com The yields can be influenced by the electronic properties of the substituents on the benzamide. mdpi.com

The reaction of amines with carbon dioxide to form carbamic acids in situ, followed by dehydration to generate isocyanates, is another versatile route to unsymmetrical ureas. acs.org The in situ generated isocyanate can then be trapped by a different amine to form the desired unsymmetrical urea. acs.org This method is mild and avoids the handling of toxic isocyanates.

The following table provides a summary of methods for synthesizing unsymmetrical ureas with diverse substitutions:

| Method | Reagents | Key Features |

| Sulfur-Assisted Carbonylation | Secondary amines, aromatic amines, S, CO, O₂ | Mild conditions, high selectivity, good yields. organic-chemistry.org |

| Amide-Amine Coupling | Amides, amines, PhI(OAc)₂ | Metal-free, mild conditions, broad substrate scope. mdpi.com |

| In Situ Isocyanate Formation | Primary amines, CO₂, dehydrating agent, secondary amine | Metal-free, avoids isolation of isocyanates. acs.org |

Applications of 1 Prop 2 En 1 Yl 3 Propylurea and Its Derivatives in Chemical Synthesis and Functional Materials

Role as Synthetic Intermediates and Building Blocks in Organic Reactions

The presence of both a nucleophilic urea (B33335) and an electrophilic allyl group allows 1-(prop-2-en-1-yl)-3-propylurea and its analogs to participate in a variety of organic reactions. These compounds can act as key intermediates in the synthesis of more complex molecules, including heterocyclic compounds and polymers. For instance, the urea functionality can engage in reactions such as C-H amination, leading to the formation of diamine derivatives. researchgate.net

Catalytic Applications in Organic Transformations

The urea functional group is a key player in the design of organocatalysts and functionalized catalyst supports, leveraging its ability to form hydrogen bonds.

Organocatalytic Properties of Urea Derivatives

Urea and thiourea (B124793) derivatives have emerged as effective metal-free organocatalysts for a wide array of chemical reactions. nih.gov Their catalytic activity is primarily attributed to their ability to act as hydrogen-bond donors, activating electrophiles and stabilizing transition states. This mode of activation has been successfully applied in various asymmetric transformations, where the chirality of the catalyst directs the stereochemical outcome of the reaction. nih.govacs.org Research has demonstrated that urea-based catalysts can be more active than their thiourea counterparts in certain applications, such as ring-opening polymerization. rsc.org The dual activation of both the monomer and the growing polymer chain by hydrogen bonding is a key feature of their catalytic mechanism. rsc.org

Development of Heterogeneous Catalysts with Urea-Functionalized Supports

To enhance catalyst stability and recyclability, urea functionalities can be immobilized on solid supports. This approach has been utilized to create heterogeneous catalysts where propylurea-modified materials serve as a scaffold for metal nanoclusters. These supported catalysts exhibit high activity and can be easily separated from the reaction mixture, offering significant advantages in terms of process sustainability. For example, modifying a silver catalyst layer with urea has been shown to improve the reactivity and durability of membrane electrode assemblies for CO2 electrolysis to CO. dtu.dk

Urea-Bridged Architectures as Catalyst Supports

Urea moieties can be incorporated into the framework of porous materials to create "urea-bridged" architectures. These structures provide a high surface area and a well-defined environment for catalytic reactions. A notable application is in the synthesis of tetrazole derivatives, where a urea-bridged periodic mesoporous organosilica supporting copper(II) nanoparticles acts as a highly efficient and recyclable heterogeneous catalyst. nih.govresearchgate.net The synthesis of these catalysts often involves the reaction of compounds like (3-aminopropyl)triethoxysilane with diisocyanates to form the urea bridge. nih.govresearchgate.net These materials have demonstrated excellent stability and reusability over multiple reaction cycles. nih.govresearchgate.net

Catalytic Activity in Specific Chemical Conversions

Urea-based catalysts have shown significant efficacy in various specific chemical transformations. For instance, self-assembled molecular prisms functionalized with urea have been employed as effective heterogeneous catalysts for Michael reactions of water-insoluble nitro-olefins in an aqueous medium. nih.gov The catalytic cycle often involves the binding of the substrate to the urea catalyst through hydrogen bonding, followed by the nucleophilic attack. acs.org While direct studies on this compound in nitroaldol reactions are not prevalent, related urea-based systems have demonstrated catalytic activity in such transformations.

Integration into Advanced Functional Materials

Beyond catalysis, the unique properties of this compound and its derivatives make them suitable for integration into advanced functional materials. The allyl group provides a site for polymerization, allowing for the creation of functional polymers and cross-linked networks. The urea group, with its hydrogen-bonding capabilities, can influence the self-assembly and mechanical properties of these materials.

For example, urea-functionalized materials are being explored for their potential in various applications. The ability of urea to interact with other molecules through hydrogen bonding is a key feature in the design of materials for CO2 capture and utilization. dtu.dk Furthermore, the incorporation of urea derivatives into polymer backbones can impart specific functionalities, leading to materials with tailored properties for applications in areas such as coatings, adhesives, and composites.

Components in Siloxane-Based Hybrid Nanomaterials

The incorporation of organic molecules into inorganic matrices, such as silica (B1680970), is a powerful strategy for creating hybrid materials with tailored properties. The allyl group of this compound serves as a key reactive handle for its integration into siloxane-based nanomaterials.

The high reactivity of the allyl group's double bond allows it to participate in various polymerization and surface modification reactions. quora.comdoubtnut.comdoubtnut.com This functionality is crucial for covalently linking the organic urea component to a silica network. One common method for creating such hybrid materials is through a sol-gel process, where organosilane precursors are used to build the inorganic framework. rsc.org An allyl-functionalized molecule like this compound could be incorporated into this process in several ways.

For instance, the allyl group can undergo hydrosilylation with a silane-containing reagent to form a stable silicon-carbon bond. This modified urea could then be co-condensed with other silicon alkoxides, such as tetraethoxysilane (TEOS), to form a hybrid silica gel. The resulting material would have propylurea units covalently and homogeneously distributed throughout the siloxane matrix.

Another approach involves the surface modification of pre-formed silica nanoparticles. The surface of silica is rich in hydroxyl (-OH) groups, which can be functionalized with various coupling agents. The allyl group of this compound could be reacted with a functionalized silica surface, for example, through a thiol-ene click reaction with thiol-modified silica. nih.gov This method allows for the precise control of the surface chemistry of the nanomaterial.

The resulting siloxane-based hybrid nanomaterials, functionalized with propylurea groups, would be expected to exhibit enhanced properties. The presence of the organic moiety can improve the material's toughness and flexibility compared to pure silica. Furthermore, the urea groups introduce the potential for specific interactions with other molecules, opening up applications in areas such as catalysis and separation science.

Table 1: Potential Methods for Incorporating this compound into Siloxane-Based Hybrid Nanomaterials

| Method | Description | Key Reaction | Potential Advantage |

| Co-condensation in Sol-Gel Process | Incorporation of a silylated derivative of this compound during the formation of the silica network. | Hydrosilylation of the allyl group followed by hydrolysis and condensation. | Homogeneous distribution of the organic functionality throughout the material. |

| Surface Grafting onto Silica | Covalent attachment of this compound onto the surface of pre-existing silica nanoparticles or monoliths. | Thiol-ene click reaction, radical polymerization, or other surface coupling chemistries. | Precise control over surface functionalization and properties. |

| Polymerization and Encapsulation | Polymerization of the allyl group to form a poly(allylpropylurea) which is then encapsulated within a silica matrix. | Radical polymerization of the allyl group. | Creation of interpenetrating polymer-silica networks with unique mechanical properties. |

Applications in Molecular Recognition Architectures (excluding biological recognition)

The urea functional group is a cornerstone of supramolecular chemistry, renowned for its ability to form strong and directional hydrogen bonds. This characteristic makes this compound a promising candidate for the construction of non-biological molecular recognition architectures.

The two N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This arrangement allows for the formation of well-defined hydrogen-bonding patterns with complementary molecules. The propyl group attached to one of the nitrogen atoms can also influence the binding properties through steric and hydrophobic interactions.

In the context of non-biological systems, these molecular recognition capabilities can be harnessed for various applications. For example, materials functionalized with this compound could be used as selective receptors for small molecules or ions. The specificity of the recognition would be determined by the size, shape, and hydrogen-bonding capabilities of the target analyte.

One potential application is in the development of chemical sensors. A surface, such as a gold electrode or a polymer film, could be modified with this compound. The binding of a specific analyte to the urea groups would cause a measurable change in a physical property, such as electrical conductivity or optical signal, allowing for the detection and quantification of the analyte.

Furthermore, the self-assembly of urea derivatives through hydrogen bonding can lead to the formation of ordered supramolecular structures, such as tapes, helices, and sheets. By controlling the conditions of self-assembly, it may be possible to create complex molecular architectures with defined functions. The allyl group in this compound provides a means to polymerize these self-assembled structures, thereby locking in the desired architecture and creating robust functional materials.

Table 2: Potential Non-Covalent Interactions Involving the Propylurea Moiety in Molecular Recognition

| Interaction Type | Description | Contributing Groups | Significance in Recognition |

| Hydrogen Bonding | Strong, directional interactions between the urea group and a complementary guest molecule. | N-H groups (donors) and C=O group (acceptor) of the urea. | Provides specificity and strength to the host-guest interaction. |

| Hydrophobic Interactions | Non-polar interactions between the propyl group and a non-polar region of the analyte. | Propyl chain. | Can enhance binding affinity and selectivity, particularly in aqueous environments. |

| van der Waals Forces | Weak, non-specific attractive forces between the host and guest molecules. | Entire molecule. | Contribute to the overall stability of the host-guest complex. |

| π-Stacking (if applicable) | Interactions with aromatic guests, although not directly facilitated by the propylurea itself. | Would require the guest to have an aromatic ring. | Can provide additional stabilization to the complex. |

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 1-(prop-2-en-1-yl)-3-propylurea, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves the reaction of propargylamine with propyl isocyanate under controlled conditions. Solvent selection (e.g., dichloromethane or THF) and catalyst use (e.g., triethylamine) influence yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol can achieve >95% purity. Monitoring reaction progress with TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) is critical .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals at δ 5.8–6.2 ppm (vinyl protons), δ 3.2–3.5 ppm (methylene adjacent to urea), and δ 0.9–1.1 ppm (propyl CH₃).

- IR : Urea carbonyl stretch at ~1650–1700 cm⁻¹ and N-H stretches at ~3200–3400 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 155 (C₇H₁₂N₂O⁺). Cross-validate with elemental analysis (C: 54.5%, H: 7.8%, N: 18.2%) .

Q. What solvent systems are recommended for studying the solubility and stability of this compound?

- Methodological Answer : Solubility is highest in polar aprotic solvents (DMF, DMSO) but negligible in water. Stability tests (via HPLC) should be conducted under inert atmospheres (N₂/Ar) to prevent oxidation of the allyl group. For long-term storage, lyophilization and storage at -20°C in amber vials are advised .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal diffraction data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) can be processed using SHELXT for structure solution and SHELXL for refinement. Key parameters:

- Space group determination (e.g., P2₁/c).

- Hydrogen bonding analysis (N-H···O interactions between urea groups).

- Torsion angles for the allyl-propyl chain to assess planarity .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) can model electrophilic attack on the urea carbonyl. Solvent effects (e.g., PCM for DMSO) and transition-state analysis (IRC) reveal activation barriers. Compare with experimental kinetics (UV-Vis monitoring of reactions with amines/thiols) .

Q. How do structural modifications of this compound influence its potential as a kinase inhibitor?

- Methodological Answer :

- SAR Studies : Introduce substituents (e.g., halogens, aryl groups) on the propyl chain and assess inhibitory activity via kinase assays (e.g., EGFR or VEGFR2).

- Binding Affinity : Molecular docking (AutoDock Vina) against kinase ATP-binding pockets. Validate with SPR or ITC to measure Kd values .

Q. What strategies resolve contradictions in reported biological activity data for urea derivatives like this compound?

- Methodological Answer :

- Dose-Response Curves : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS.

- Epistatic Analysis : Compare results with structurally analogous ureas (e.g., 1-phenyl-3-propylurea) to isolate functional group effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.